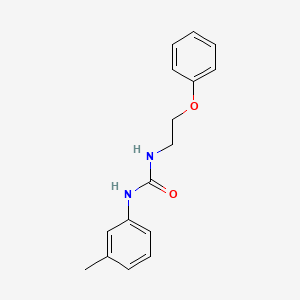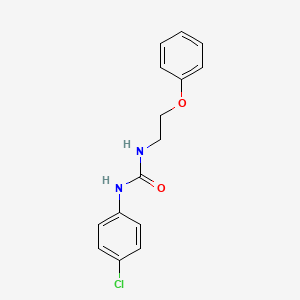
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea (MPPEU) is an organic compound that is used for a variety of scientific and industrial purposes. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. MPPEU has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the development of new materials, such as polymers, nanomaterials, and nanocomposites. In addition, MPPEU has been studied for its potential applications in the medical field, including as an anti-cancer agent and as a therapeutic agent for a variety of diseases.
作用機序
The mechanism of action of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea is not fully understood. It has been suggested that it may act as an antioxidant, by scavenging free radicals and reducing oxidative stress. It has also been suggested that it may act as an anti-inflammatory agent, by inhibiting the production of pro-inflammatory mediators. In addition, it has been suggested that it may inhibit platelet aggregation, by blocking the binding of platelet-activating factor to its receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea have not been extensively studied. However, it has been shown to have anti-cancer activity in vitro and in vivo, and it has been studied as a potential therapeutic agent for a variety of diseases. In addition, it has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as an inhibitor of platelet aggregation.
実験室実験の利点と制限
The advantages of using 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea in laboratory experiments include its availability, its low cost, and its stability. Its disadvantages include its low solubility in water, its low solubility in organic solvents, and its low yield.
将来の方向性
Future research on 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. In addition, further research should focus on improving the synthesis of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea, as well as its solubility and yield. Finally, further research should focus on exploring new applications for 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea, such as its use as an antioxidant, an anti-inflammatory agent, and an inhibitor of platelet aggregation.
合成法
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea can be synthesized by the condensation of 3-methylphenol and 2-phenoxyethanol in the presence of sodium hydroxide. The reaction is carried out at room temperature in an aqueous solution of sodium hydroxide, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically around 80%.
科学的研究の応用
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea has been studied for its potential applications in the medical field. It has been shown to have anti-cancer activity in vitro and in vivo, and it has been studied as a potential therapeutic agent for a variety of diseases. In addition, it has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as an inhibitor of platelet aggregation.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-6-5-7-14(12-13)18-16(19)17-10-11-20-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKZVJCSNWNFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-1-(2-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)
![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)


![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)